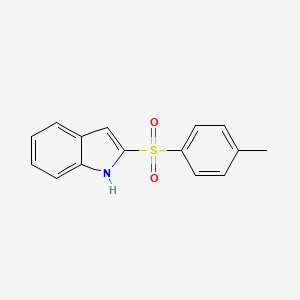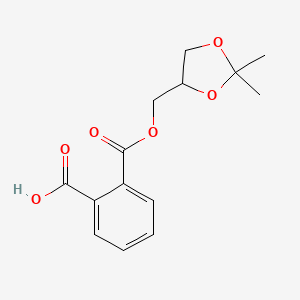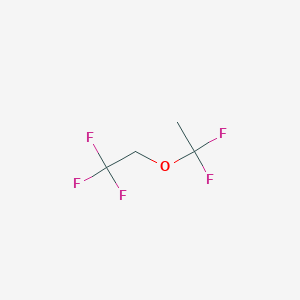![molecular formula C13H18N2 B1365294 8-苄基-3,8-二氮杂双环[3.2.1]辛烷 CAS No. 93428-56-9](/img/structure/B1365294.png)
8-苄基-3,8-二氮杂双环[3.2.1]辛烷
概述
描述
8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the IUPAC name (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane1. It is a solid substance with a molecular weight of 202.31.
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, is a key component in the synthesis of tropane alkaloids2. The synthesis process often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold2.
Molecular Structure Analysis
The molecular structure of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane is represented by the InChI code 1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H21. This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms1.
Chemical Reactions Analysis
While specific chemical reactions involving 8-Benzyl-3,8-diazabicyclo[3.2.1]octane are not readily available, it’s worth noting that the 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids2. This suggests that the compound may participate in similar chemical reactions.
Physical And Chemical Properties Analysis
8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a solid substance1. It has a molecular weight of 202.31 and is stored at room temperature1. The compound has a purity of 95%1.科学研究应用
改进的合成过程
- 可扩展合成:已开发出一种改进且可扩展的过程,用于取代的3,8-二氮杂双环[3.2.1]辛烷的合成,其中包括N-苄基-3,8-二氮杂双环[3.2.1]辛烷,提高了这些化合物的生产效率(Huang & Teng, 2011)。
化学转化和反应
- 热化学分子内迁移:包括8-酰基-3,8-二氮杂双环[3.2.1]辛烷在内的化合物,包括8-苄基-3,8-二氮杂双环[3.2.1]辛烷的衍生物,通过热作用发生重排,形成3-酰基-3-8-二氮杂双环[3.2.1]辛烷(Cignarella, Testa, & Pasqualucci, 1963)。
类似物的合成
- 受体亲和力的类似物合成:研究包括合成8-苄基-3,8-二氮杂双环[3.2.1]辛烷的类似物,如8-甲基-3,8-二氮杂双环(3.2.1)辛烷(阿扎曲巴),以评估它们在特定受体上的亲和力(Singh et al., 2007)。
潜在的药物应用
- 抗帕金森病药物的合成:已合成某些3,8-二氮杂双环[3.2.1]辛烷的衍生物作为潜在的抗帕金森病药物,表明该化合物结构的药用重要性(Occelli, Fontanella, & Testa, 1977)。
结构和构象研究
- 结构分析:对8-苄基-3,8-二氮杂双环[3.2.1]辛烷的衍生物进行了详细的结构和构象研究,为其分子行为和潜在的药物应用提供了见解(Bombieri et al., 2002)。
安全和危害
The compound is associated with several hazard statements including H315, H319, and H3351. These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection1.
未来方向
The 8-azabicyclo[3.2.1]octane
属性
IUPAC Name |
8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCFTYDLIJTKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477194 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
93428-56-9 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

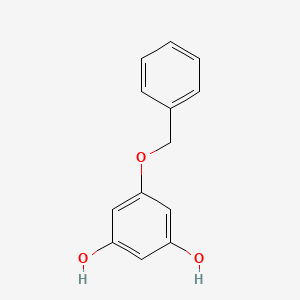
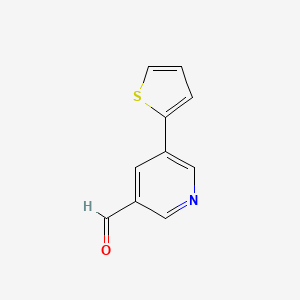
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
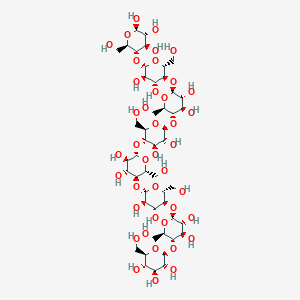
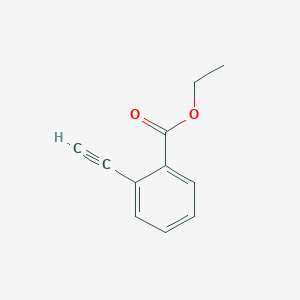
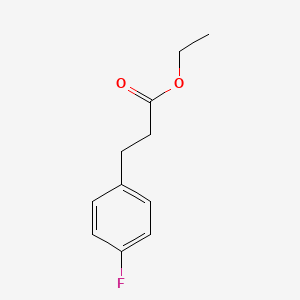
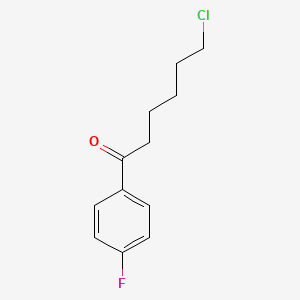
![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
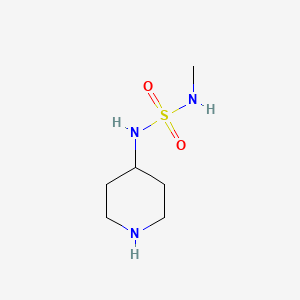
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)
